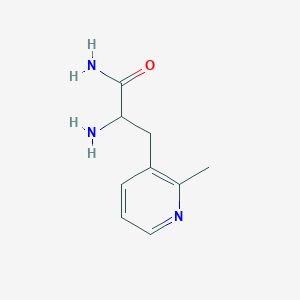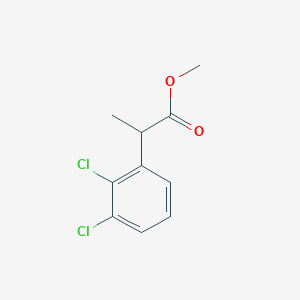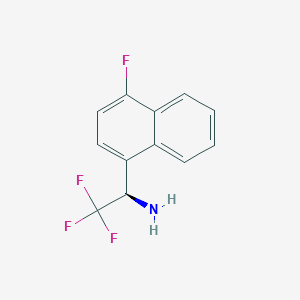
(R)-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is a chiral amine compound characterized by the presence of trifluoromethyl and fluoro-naphthyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-1-acetonaphthone.
Bromination: The 4-fluoro-1-acetonaphthone is brominated using bromine in 1,4-dioxane at 0°C, followed by warming to room temperature.
Amination: The brominated product is then subjected to amination using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-naphthyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalenes, amine derivatives, and oxides, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro-naphthyl groups contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluoro-naphthalen-1-yl)-acetic acid
- (4-Fluoro-naphthalen-1-yl)-methanamine
- 5-(4-Fluoro-naphthalen-1-yl)-oxazole
Uniqueness
®-2,2,2-Trifluoro-1-(4-fluoro-naphthalen-1-YL)-ethylamine is unique due to the presence of both trifluoromethyl and fluoro-naphthyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H9F4N |
|---|---|
Poids moléculaire |
243.20 g/mol |
Nom IUPAC |
(1R)-2,2,2-trifluoro-1-(4-fluoronaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C12H9F4N/c13-10-6-5-9(11(17)12(14,15)16)7-3-1-2-4-8(7)10/h1-6,11H,17H2/t11-/m1/s1 |
Clé InChI |
IEEIGLVAOXFEBD-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=C2F)[C@H](C(F)(F)F)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2F)C(C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
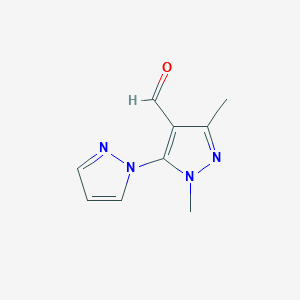

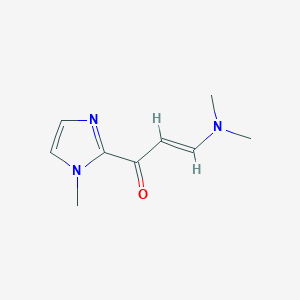


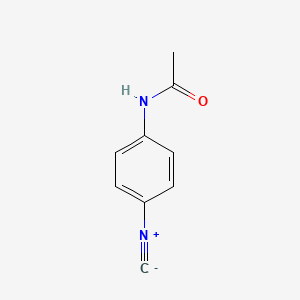
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
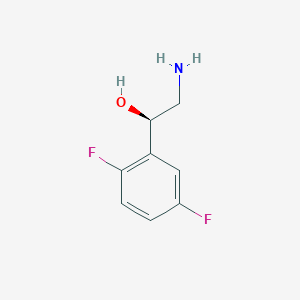
![3-[(tert-Butoxy)methoxy]azetidine](/img/structure/B13070079.png)
